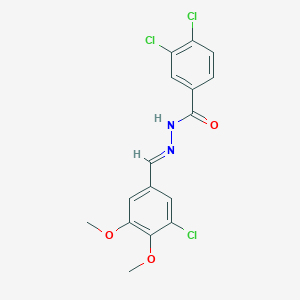![molecular formula C21H16Cl2N2O5S B423029 4-{[(E)-2-(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE](/img/structure/B423029.png)
4-{[(E)-2-(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(E)-2-(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE is a complex organic compound that features a combination of aromatic rings, methoxy groups, and sulfonate functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hydrazone: The reaction between 2,4-dichlorobenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.
Methoxylation: The hydrazone intermediate is then reacted with 2-methoxybenzaldehyde under acidic conditions to form the desired hydrazone derivative.
Sulfonation: The final step involves the sulfonation of the hydrazone derivative using benzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and minimization of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(E)-2-(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[(E)-2-(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-{[(E)-2-(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenol: A chlorinated derivative of phenol with similar aromatic ring structures.
2,4-Disubstituted thiazoles: Compounds with similar substitution patterns on the aromatic rings.
Uniqueness
4-{[(E)-2-(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a versatile compound for research and industrial use.
Eigenschaften
Molekularformel |
C21H16Cl2N2O5S |
|---|---|
Molekulargewicht |
479.3g/mol |
IUPAC-Name |
[4-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] benzenesulfonate |
InChI |
InChI=1S/C21H16Cl2N2O5S/c1-29-20-11-14(13-24-25-21(26)17-9-8-15(22)12-18(17)23)7-10-19(20)30-31(27,28)16-5-3-2-4-6-16/h2-13H,1H3,(H,25,26)/b24-13+ |
InChI-Schlüssel |
HNHKGAOACZNYEU-ZMOGYAJESA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)OS(=O)(=O)C3=CC=CC=C3 |
SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OS(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OS(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-nitrobenzohydrazide](/img/structure/B422946.png)
![2-CHLORO-6-ETHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE](/img/structure/B422949.png)

![4-((E)-{[(4-chlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 4-methylbenzoate](/img/structure/B422952.png)

![N'-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B422955.png)
![N'-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B422957.png)
![4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-BROMO-6-METHOXYPHENYL BENZOATE](/img/structure/B422960.png)
![2-ETHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE](/img/structure/B422961.png)
![N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B422963.png)
![2-BROMO-6-METHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE](/img/structure/B422964.png)
![4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 4-METHYLBENZOATE](/img/structure/B422966.png)
![2-[2-(4-chlorobenzoyl)carbohydrazonoyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B422967.png)
![N'-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B422969.png)
